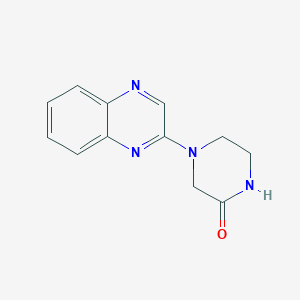

2-哌嗪酮,4-(2-喹喔啉基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Piperazinone, 4-(2-quinoxalinyl)-, also known as PIP4Q, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of quinoxaline, which is a bicyclic aromatic compound containing a pyrazine ring fused with a benzene ring. PIP4Q has shown promising results in scientific research for its potential use as an anticancer agent and for its ability to inhibit certain enzymes.

科学研究应用

Atypical Antipsychotic Agents

A series of compounds were synthesized using 2-Piperazinone, 4-(2-quinoxalinyl)- as a base in an effort to prepare novel atypical antipsychotic agents . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively .

Treatment of Schizophrenia

The synthesized compounds were also screened for their in vivo pharmacological activity in Swiss albino mice . D2 antagonism studies were performed using climbing mouse assay model and 5-HT2A antagonism studies were performed using quipazine-induced head twitches in mice . It was observed that none of the new chemical entities exhibited catalepsy and 12d, 11f, and 10a were found to be the most active compounds with 5-HT2A/D2 ratio of 1.23077, 1.14286, and 1.12857, respectively .

Antifungal, Antibacterial, Antiviral, and Antimicrobial Applications

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Treatment of Infectious Diseases

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Treatment of Cancerous Cells, AIDS, and Plant Viruses

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses .

Green Chemistry and Cost-Effective Methods

This compound has been synthesized using various methods, with a prime focus on green chemistry and cost-effective methods . A total of 31 schemes have been explained using the green chemistry approach, cost-effective methods, and quinoxaline derivatives’ therapeutic uses .

作用机制

Target of Action

The primary target of the compound 2-Piperazinone, 4-(2-quinoxalinyl)- is the PARP-1/2 proteins . These proteins play a crucial role in DNA repair and genomic stability, making them important targets in cancer therapy .

Mode of Action

2-Piperazinone, 4-(2-quinoxalinyl)- interacts with its targets, the PARP-1/2 proteins, by inhibiting their enzymatic activity . This inhibition prevents the proteins from repairing damaged DNA, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Biochemical Pathways

The action of 2-Piperazinone, 4-(2-quinoxalinyl)- affects the DNA repair pathways in cells . By inhibiting the activity of PARP-1/2 proteins, this compound disrupts the repair of single-strand DNA breaks . This disruption can lead to the accumulation of DNA damage and ultimately cell death, particularly in cells that are deficient in other DNA repair mechanisms .

Result of Action

The molecular and cellular effects of 2-Piperazinone, 4-(2-quinoxalinyl)-'s action primarily involve the induction of DNA damage and cell death . By inhibiting the activity of PARP-1/2 proteins, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and cell death .

属性

IUPAC Name |

4-quinoxalin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-12-8-16(6-5-13-12)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,7H,5-6,8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLQSRLLROCQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)

![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)